molecular formula C7H9ClN2O2 B11783841 Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11783841
M. Wt: 188.61 g/mol
InChI Key: OYLPNRYCPYXFTK-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate

Uniqueness

The presence of the chlorine atom and the ester group provides distinct chemical properties that can be leveraged in various synthetic and biological contexts .

Biological Activity

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate (EMPC) is a compound recognized for its significant biological activities, particularly in pharmacology. Its structure features a pyrazole ring with an ethyl group, a chlorine atom, and a carboxylate functional group, which contribute to its interaction with various biological targets.

  • Molecular Formula : C7H9ClN2O2
  • Molecular Weight : 176.61 g/mol
  • Structure : The compound consists of a pyrazole core substituted with an ethyl group at the 3-position and a chlorine atom at the 5-position, along with a carboxylate group at the 4-position.

EMPC primarily acts as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in several neuropsychiatric disorders. This mechanism suggests potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and stress-related disorders .

Neuropharmacological Effects

Research indicates that EMPC exhibits notable activity in modulating neurotransmitter systems through its interaction with TAARs. The compound’s selectivity for these receptors may lead to reduced side effects compared to traditional full agonists, making it a promising candidate for drug development aimed at central nervous system disorders .

Anti-inflammatory Properties

In addition to its neuropharmacological effects, EMPC has demonstrated anti-inflammatory activity. A study evaluated various derivatives of ethyl pyrazole-3-carboxylates, including EMPC, using the carrageenan-induced paw edema model in rats. Results indicated significant anti-inflammatory effects, particularly in specific substituted derivatives .

Study on Neuropharmacological Effects

A comparative study assessed the binding affinity and efficacy of EMPC against other compounds targeting TAARs. It was found that EMPC had favorable binding characteristics, suggesting its potential as a therapeutic agent for treating CNS disorders like schizophrenia and bipolar disorder .

Anti-inflammatory Activity Evaluation

In an experimental setup involving rat models, EMPC and its derivatives were tested for their ability to reduce inflammation. The results showed that certain substitutions on the pyrazole scaffold enhanced anti-inflammatory activity, highlighting EMPC's potential in developing new anti-inflammatory drugs .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic AcidContains ethyl and methyl groupsDifferent position of chloro and carboxylic acid
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylateMethyl substitution at a different positionPotentially different biological activities
Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylateBromine instead of chlorineMay exhibit different reactivity and selectivity

EMPC stands out due to its specific receptor activity profile, which may offer advantages over its analogs in terms of selectivity and therapeutic efficacy .

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10)

InChI Key

OYLPNRYCPYXFTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)Cl

Origin of Product

United States

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